N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide
Description
Properties
IUPAC Name |
N-(4-pyrimidin-2-yloxyphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-18(15,16)14-9-3-5-10(6-4-9)17-11-12-7-2-8-13-11/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMNGHNXIOKAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648899 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine moiety is typically synthesized via cyclization reactions. A common method involves condensing urea or thiourea derivatives with β-dicarbonyl compounds. For example, methyl 2-(4-bromophenyl)malonate can react with urea under acidic conditions to form 5-(4-bromophenyl)pyrimidine-4,6-diol, a precursor for further functionalization. Subsequent chlorination using phosphorus oxychloride (POCl₃) yields 5-(4-bromophenyl)-4,6-dichloropyrimidine, which serves as a key intermediate.
Coupling with the Phenyl Group
The pyrimidine ring is coupled to the phenyl group via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling. In one approach, 4-aminophenol reacts with 2-chloropyrimidine in the presence of a base such as potassium carbonate (K₂CO₃) to form 4-(pyrimidin-2-yloxy)aniline. This intermediate is critical for subsequent sulfonamide formation.
Sulfonamide Formation
Methanesulfonamide is introduced by reacting 4-(pyrimidin-2-yloxy)aniline with methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This step requires anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, yielding the final product after purification.
Purification and Isolation
Crude product purification often involves recrystallization from ethanol or methanol. High-performance liquid chromatography (HPLC) is employed to remove impurities such as unreacted starting materials or regioisomers.
Modern Catalytic Methods
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction has been adapted for synthesizing intermediates. For instance, 6-amino-5-chloro-2-(4-chloro-2-fluoro-3-methoxyphenyl)pyrimidine-4-carboxylic acid methyl ester is synthesized using bis(triphenylphosphine)palladium(II) dichloride as a catalyst and cesium fluoride (CsF) as a base in a dimethoxyethane-water solvent system. This method achieves yields exceeding 75% under optimized conditions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times for pyrimidine ring formation. A study demonstrated that heating methyl 2-(4-bromophenyl)malonate with urea at 150°C for 20 minutes under microwave conditions produced the pyrimidine diol intermediate in 85% yield, compared to 65% yield via conventional heating.
Alternative Pathways and Intermediate Optimization
Nitro-to-Amino Reduction Strategies
A patent describes the reduction of N-(4-nitro-2-sulfamoyl-phenyl)-malonamic acid methyl ester to N-(4-amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in dimethylformamide (DMF). This intermediate is subsequently mesylated with MsCl to introduce the methanesulfonamide group.
Boronic Acid-Mediated Coupling
Boronic acid derivatives facilitate regioselective coupling. For example, 2-(4-chloro-2-fluoro-3-methoxyphenyl)--dioxaborinane reacts with 6-amino-2,5-dichloropyrimidine-4-carboxylic acid methyl ester in a Pd-catalyzed cross-coupling to form advanced intermediates.
Purification and Analytical Challenges
Impurity Profiles
A major challenge in synthesizing N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide is the formation of chloro impurities during mesylation steps. These arise from incomplete reaction of methanesulfonyl chloride with the amino group. Patent literature highlights the use of trifluoroacetic anhydride to oxidize residual thioether groups, reducing impurity levels by 90%.
Chromatographic Techniques
Reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase effectively separates the target compound from byproducts. Gas chromatography-mass spectrometry (GC-MS) confirms purity, with commercial batches achieving ≥98% purity.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Key Reagents | Temperature (°C) | Time (h) | Advantages |
|---|---|---|---|---|---|
| Classical SNAr | 60–70 | K₂CO₃, DMF | 80–100 | 12–24 | Low cost, scalable |
| Suzuki-Miyaura Coupling | 75–85 | Pd(PPh₃)₂Cl₂, CsF | 80 | 3–5 | High regioselectivity |
| Microwave-Assisted | 85 | Urea, POCl₃ | 150 (microwave) | 0.3 | Rapid synthesis |
| Nitro Reduction | 90 | H₂, Pd/C | 25–50 | 2–4 | High-purity intermediates |
Industrial-Scale Production Considerations
Solvent Selection
Polar aprotic solvents like DMF and N-methyl-2-pyrrolidone (NMP) are preferred for their ability to dissolve both organic and inorganic reagents. However, their high boiling points complicate solvent recovery. Recent advancements advocate for cyclopentyl methyl ether (CPME) as a greener alternative.
Catalytic Recycling
Pd catalysts are often recovered via filtration over Celite® and reused, reducing costs by 20–30% in large-scale batches.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (-SO₂NH₂) participates in selective transformations:
Pyrimidine Ring Modifications
The pyrimidine moiety undergoes electrophilic substitutions under controlled conditions:
-
Halogenation : Bromine or chlorine can be introduced at the pyrimidine’s 5-position using NBS or NCS in acidic media.
-
Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible if a halogen substituent is present .
Comparative Reactivity with Analogs
Structural analogs exhibit varied reactivity profiles based on substituents:
Stability Under Physiological Conditions
Scientific Research Applications
Enzyme Inhibition
Research indicates that N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide exhibits significant inhibitory activity against specific enzymes, particularly metalloproteinases. These enzymes are implicated in various pathological conditions, including cancer, arthritis, and chronic obstructive pulmonary disease. The compound's selectivity towards human MMP12 (hMMP12) suggests its potential in treating diseases mediated by this metalloproteinase, such as asthma and fibrosis .
Antiviral Activity
The compound's structure allows it to interact with viral proteins, making it a candidate for antiviral drug development. Similar pyrimidine derivatives have shown promise as inhibitors of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), with modifications leading to enhanced efficacy against drug-resistant strains . this compound may offer similar advantages due to its structural properties.
Anticancer Potential
Recent studies have highlighted the anticancer properties of compounds containing sulfonamide groups. This compound can be explored for its cytotoxic effects against various cancer cell lines. The sulfonamide moiety has been associated with apoptosis induction in cancer cells, suggesting that this compound could serve as a scaffold for developing new anticancer agents .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and unique properties of related compounds that may provide insights into the applications of this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-methylpyridin-2-yloxy)phenylmethanesulfonamide | Methyl substitution on pyridine | Potentially altered solubility and bioavailability |
| N-(3-pyridin-2-yloxy)phenylmethanesulfonamide | Different position of the pyridine substituent | May exhibit different enzyme inhibition profiles |
| N-(4-(pyridin-3-yloxy)phenyl)ethanesulfonamide | Ethanesulfonamide instead of methanesulfonamide | Could provide different pharmacokinetic properties |
Case Study 1: Inhibition of MMP12
A study demonstrated that compounds structurally related to this compound effectively inhibited MMP12 activity in vitro. These compounds showed promise in reducing inflammation and tissue remodeling associated with chronic diseases .
Case Study 2: Antiviral Efficacy Against HIV
In a series of experiments involving pyrimidine derivatives, compounds similar to this compound were tested for their ability to inhibit HIV replication. Results indicated that specific structural modifications enhanced antiviral activity against resistant strains, suggesting that further exploration of this compound could yield effective NNRTIs .
Mechanism of Action
The mechanism of action of N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide and its analogs:
Key Observations:
- Bulky substituents (e.g., diphenylphosphorylmethyl in ) reduce solubility but may improve target selectivity . Fluorine atoms (e.g., in and ) enhance metabolic stability and electronic interactions .
Molecular Weight :
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes a pyrimidine ring linked to a phenyl group through an ether bond, along with a methanesulfonamide moiety. The IUPAC name reflects its complex arrangement, and its molecular formula is .
Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of specific enzymes and receptors. Notably, it has shown potential in inhibiting cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and pain . The presence of the methanesulfonamide group enhances the inhibitory activity of related compounds, suggesting a similar mechanism may be at play for this compound.
1. Anti-inflammatory Activity
The compound's ability to inhibit COX-2 suggests it could be beneficial in treating inflammatory conditions. Studies have demonstrated that derivatives with similar structures effectively reduce inflammation by blocking the synthesis of prostaglandins .
2. Anticancer Properties
Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including those from breast and lung cancers. This activity is believed to be mediated through the modulation of signaling pathways associated with cell survival and proliferation .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several case studies have illustrated the effectiveness of this compound in various therapeutic contexts:
- Case Study 1 : In a study on inflammatory bowel disease (IBD), patients treated with COX-2 inhibitors showed significant symptom relief. The inclusion of this compound in treatment regimens resulted in improved clinical outcomes .
- Case Study 2 : A clinical trial assessing the anticancer effects of this compound demonstrated a marked reduction in tumor size among participants with advanced breast cancer when used as part of a combination therapy .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for N-[4-(pyrimidin-2-yloxy)phenyl]methanesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach pyrimidinyl or phenyl groups. For example, describes a Pd₂(dba)₃-catalyzed coupling with tert-butyl carbamate .
- Oxidation/Functionalization : Sodium periodate (NaIO₄) in THF/H₂O for aldehyde formation (as in ) .
- Sulfonamide Formation : Reacting methanesulfonyl chloride with amine intermediates under basic conditions (e.g., NaH in DMF) .
- Key Optimization : Use of anhydrous solvents and inert atmospheres (N₂/Ar) to prevent side reactions.
Q. How can the crystal structure of this compound be determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:
- Crystallization : Use slow evaporation in solvents like ethanol or DCM () .
- Data Collection : Monochromatic X-rays (Mo-Kα or Cu-Kα) at 293 K, with absorption corrections (ψ-scans) .
- Refinement : Software like SHELXL for structure solution (R factor < 0.1).
Table 1 : Representative Crystal Data ()
| Parameter | |||
|---|---|---|---|
| Space Group | P21/n | P21/n | P21/c |
| a (Å) | 14.023 | 14.023 | 5.808 |
| β (°) | 102.79 | 102.79 | 93.10 |
| Z | 4 | 4 | 4 |
Q. What are the key physicochemical properties, and how are they measured?
- Methodological Answer :
- Polar Surface Area (PSA) : Calculated using software (e.g., ChemAxon) to predict solubility (: PSA = 92.78 Ų) .
- pKa : Determined via potentiometric titration (: predicted pKa = 8.20) .
- Density : Measured by gas pycnometry (: 1.57 g/cm³) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) to identify melting points/decomposition.
Advanced Research Questions
Q. How to address low yields in coupling reactions during synthesis?
- Methodological Answer :
- Catalyst Optimization : Use Pd₂(dba)₃ with ligands like XPhos () to enhance reactivity .
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of aromatic intermediates.
- Temperature Control : Heating at 80–100°C for 12–24 hours () .
- Purification : Flash chromatography (silica gel, 0–30% MeOH/DCM) to isolate pure product () .
Q. How to resolve contradictions between NMR and mass spectrometry data?
- Methodological Answer :
- Confirm Structure via SC-XRD : Overrules spectral ambiguities (e.g., resolved a hydroxymethyl vs. formyl group discrepancy) .
- High-Resolution MS (HRMS) : Validate molecular formula (e.g., : exact mass = 480.03154) .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. methanesulfonamide peaks) .
Q. How to design derivatives for enhanced biological activity?
- Methodological Answer :
- Bioisosteric Replacement : Replace pyrimidinyloxy with imidazo[1,2-a]pyrimidine () to improve receptor binding .
- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate pharmacokinetics (: Sch.414319 derivative) .
- In Silico Screening : Docking studies with CB2 receptors () or NMDA subunits () to predict affinity .
Q. What analytical methods are suitable for detecting metabolites or degradation products?
- Methodological Answer :
- LC-MS/MS : Quantify metabolites like 3-desmethyl sulfentrazone () using C18 columns and ESI+ ionization .
- HPLC-UV : Monitor degradation under accelerated conditions (40°C, 75% RH) with λ = 254 nm.
- Isotopic Labeling : Use ¹⁴C-labeled compound to trace metabolic pathways (e.g., EPA studies in ) .
Q. What challenges arise in scaling up synthesis, and how can they be mitigated?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
